Benzyltriethylammonium cyanoacetate

Description

Contextualization within Quaternary Ammonium (B1175870) Salts and Active Methylene (B1212753) Compound Chemistry

Quaternary ammonium salts are compounds with the general structure R₄N⁺X⁻, where R represents an alkyl or aryl group and X⁻ is an anion. These salts are notable for their utility as phase-transfer catalysts (PTCs). wikipedia.orggoogle.com Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. wikipedia.org The quaternary ammonium cation, being soluble in the organic phase, can transport an anion from the aqueous phase into the organic phase, where the reaction can then proceed. operachem.comguidechem.com Commercially significant quaternary ammonium salts used as PTCs include benzyltriethylammonium chloride, methyltricaprylammonium chloride, and methyltributylammonium chloride. wikipedia.org The effectiveness of a quaternary ammonium salt as a PTC is influenced by the nature of the alkyl groups attached to the nitrogen atom; for instance, salts with shorter alkyl chains may not partition effectively into the organic phase. operachem.com

The "cyanoacetate" portion of benzyltriethylammonium cyanoacetate (B8463686) places it in the context of active methylene compounds. An active methylene compound is a structure that contains a CH₂ group flanked by two electron-withdrawing groups. mychemblog.com This structural arrangement significantly increases the acidity of the methylene protons, making them susceptible to deprotonation by a base to form a stabilized carbanion or enolate. purechemistry.orgjove.com This reactivity is central to a variety of carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation. mychemblog.compurechemistry.org In this reaction, an active methylene compound reacts with an aldehyde or ketone in the presence of a basic catalyst to form an α,β-unsaturated compound. mychemblog.compurechemistry.org Cyanoacetic acid and its esters, such as benzyl (B1604629) cyanoacetate, are classic examples of active methylene compounds employed in such transformations. scielo.brlookchem.com

Significance in Contemporary Synthetic Methodologies and Catalysis

The dual nature of benzyltriethylammonium cyanoacetate, possessing both a quaternary ammonium cation and a cyanoacetate anion, makes it a compound of interest in modern organic synthesis. While specific research directly on this compound is not extensively documented in the provided search results, its constituent parts suggest its potential utility.

The quaternary ammonium component, akin to benzyltriethylammonium chloride, can function as a phase-transfer catalyst. guidechem.comchemicalbook.com This catalytic activity is crucial for a wide range of reactions, including nucleophilic substitutions, alkylations (C-, N-, O-, and S-alkylation), and carbene reactions. guidechem.comchemicalbook.com For instance, benzyltriethylammonium chloride has been employed to activate solid supports for Knoevenagel and Claisen-Schmidt condensations, highlighting its role in facilitating reactions involving active methylene compounds. sigmaaldrich.comscientificlabs.co.ukchemdad.com

The cyanoacetate anion is a key reactant in the Knoevenagel condensation, a cornerstone reaction for the synthesis of a variety of important organic molecules. purechemistry.orgresearchgate.net This reaction is widely used to produce intermediates for pharmaceuticals, fine chemicals, and polymers. mychemblog.compurechemistry.org The versatility of the Knoevenagel condensation is demonstrated by its application in the synthesis of anti-inflammatory drugs and antimalarial agents. purechemistry.org

Given these characteristics, this compound could potentially serve as both a reactant and a catalyst in a single molecule for certain transformations. The cyanoacetate anion can participate in reactions like the Knoevenagel condensation, while the benzyltriethylammonium cation could facilitate the reaction in a two-phase system or influence the reactivity of the anion.

Table 1: Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Application |

|---|---|---|---|

| Benzyltriethylammonium chloride | 56-37-1 | C₁₃H₂₂ClN | Phase-transfer catalyst |

| Benzyl cyanoacetate | 14447-18-8 | C₁₀H₉NO₂ | Intermediate in synthesis |

| Cyanoacetic acid | 372-09-8 | C₃H₃NO₂ | Active methylene compound |

| Triethylamine (B128534) | 121-44-8 | C₆H₁₅N | Base catalyst |

| Benzyl chloride | 100-44-7 | C₇H₇Cl | Alkylating agent |

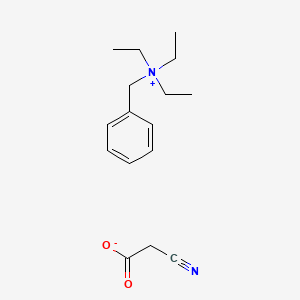

Structure

3D Structure of Parent

Properties

CAS No. |

73680-66-7 |

|---|---|

Molecular Formula |

C16H24N2O2 |

Molecular Weight |

276.37 g/mol |

IUPAC Name |

benzyl(triethyl)azanium;2-cyanoacetate |

InChI |

InChI=1S/C13H22N.C3H3NO2/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;4-2-1-3(5)6/h7-11H,4-6,12H2,1-3H3;1H2,(H,5,6)/q+1;/p-1 |

InChI Key |

KAVSGWYQMWQAKM-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](CC)(CC)CC1=CC=CC=C1.C(C#N)C(=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies Involving Benzyltriethylammonium Cyanoacetate

Preparation Routes of Benzyltriethylammonium Cyanoacetate (B8463686)

The synthesis of benzyltriethylammonium cyanoacetate can be approached through established methods for preparing quaternary ammonium (B1175870) salts. These generally involve either direct quaternization of a tertiary amine or a salt metathesis reaction.

The primary method for the synthesis of quaternary ammonium salts is the Menschutkin reaction, which involves the alkylation of a tertiary amine. researchgate.netchempedia.info In the case of this compound, this could be achieved by the reaction of triethylamine (B128534) with benzyl (B1604629) cyanoacetate. This is a bimolecular nucleophilic substitution (SN2) reaction where the nitrogen of the triethylamine attacks the benzylic carbon of benzyl cyanoacetate. researchgate.net

Alternatively, a two-step process involving a salt metathesis (anion exchange) reaction can be employed. This would first involve the synthesis of a benzyltriethylammonium halide, such as benzyltriethylammonium chloride (BTEAC or TEBA), by the reaction of triethylamine with benzyl chloride. youtube.comacs.org A patent describes the preparation of benzyltriethylammonium chloride by reacting triethylamine and benzyl chloride in a solvent such as acetone (B3395972). wikipedia.org Following the formation of the benzyltriethylammonium halide, an anion exchange with a cyanoacetate salt, such as sodium or potassium cyanoacetate, would yield the desired this compound.

Another potential route is the reaction of a tertiary amine with an alkyl halide in the presence of the desired anion. The synthesis of quaternary ammonium salts can be performed using various alkylating agents, including alkyl halides and esters of strong mineral acids. masterorganicchemistry.com

The efficiency of the synthesis of this compound is influenced by several factors, including the choice of solvent, reaction temperature, and the specific synthetic route chosen.

For the direct quaternization reaction, the choice of solvent is crucial. A study on the synthesis of benzyltriethylammonium chloride found that using a solvent mixture of toluene, acetone, and dimethylformamide can lead to high yield and purity. cymitquimica.com Another patent highlights the use of acetone as a single solvent, which allows for lower reaction temperatures and easier recycling, thus reducing production costs. wikipedia.org The reaction time and temperature are also key parameters to optimize for maximizing the yield. For instance, in the synthesis of benzyltriethylammonium chloride from triethylamine and benzyl chloride, reaction times of 8-10 hours at 60-66 °C have been reported. wikipedia.org

The salt metathesis route offers the advantage of starting from a readily available and stable precursor like benzyltriethylammonium chloride. acs.org The efficiency of this route would depend on the solubility of the starting materials and the precipitation of the inorganic halide byproduct, which drives the reaction to completion.

A comparative analysis of different synthetic methods for quaternary ammonium salts suggests that factors like the nature of the alkyl halide and the tertiary amine can significantly impact the reaction rate and yield. While specific data for this compound is not extensively documented, the principles governing the synthesis of similar quaternary ammonium salts are directly applicable.

Table 1: Factors Influencing Synthetic Efficiency of Quaternary Ammonium Salts

| Factor | Influence on Efficiency |

| Solvent | Affects reaction rate and product purity. Polar aprotic solvents are often preferred. |

| Temperature | Higher temperatures can increase reaction rates but may also lead to side reactions. |

| Reactant Purity | Purity of the tertiary amine and alkylating agent is critical for high yields. |

| Reaction Time | Sufficient reaction time is necessary for complete conversion. |

| Synthetic Route | Direct quaternization vs. salt metathesis can impact overall yield and ease of purification. |

This compound as an Active Methylene (B1212753) Compound Reagent

The utility of this compound in organic synthesis stems from the reactivity of the cyanoacetate anion, which is an active methylene compound. slideshare.net The methylene group is flanked by two electron-withdrawing groups (a cyano group and an ester group), making the methylene protons acidic and facilitating the formation of a stabilized carbanion. siue.edu

The presence of the electron-withdrawing cyano and carbonyl groups on the adjacent carbon atom stabilizes the negative charge of the carbanion through resonance. siue.eduiupac.org This delocalization of the negative charge onto the oxygen and nitrogen atoms makes the cyanoacetate anion a soft nucleophile. researchgate.net

The quaternary ammonium cation, benzyltriethylammonium, can act as a phase-transfer catalyst (PTC). acs.org In a two-phase system (e.g., aqueous and organic), the lipophilic quaternary ammonium cation can transport the cyanoacetate anion from the aqueous phase to the organic phase where the reaction with an organic substrate occurs. This enhances the reaction rate by bringing the reactants together.

The cyanoacetate carbanion is a versatile nucleophile for the formation of new carbon-carbon bonds. cognitoedu.org It readily participates in classic organic reactions such as the Knoevenagel condensation and the Michael addition. wikipedia.orgwikipedia.org

Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with an aldehyde or a ketone, catalyzed by a weak base. wikipedia.org The cyanoacetate anion generated from this compound can react with various carbonyl compounds to form α,β-unsaturated products. researchgate.netwikipedia.org The use of a quaternary ammonium salt like benzyltriethylammonium chloride has been shown to be effective in promoting Knoevenagel condensations. cymitquimica.com

Michael Addition: As a soft nucleophile, the cyanoacetate carbanion is an excellent Michael donor. wikipedia.org It can undergo a conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors), leading to the formation of a new carbon-carbon bond at the β-position of the acceptor. wikipedia.org This reaction is a powerful tool for constructing more complex molecules. nih.govrsc.org

Table 2: C-C Bond Forming Reactions with Cyanoacetate

| Reaction | Description | Product Type |

| Knoevenagel Condensation | Reaction with aldehydes or ketones. wikipedia.org | α,β-Unsaturated cyanoesters |

| Michael Addition | Conjugate addition to α,β-unsaturated compounds. wikipedia.org | 1,5-Dicarbonyl compounds or their analogues |

Mechanistic Insights and Theoretical Chemical Investigations

Spectroscopic and Kinetic Studies of Reaction Intermediates

While specific spectroscopic and kinetic studies on benzyltriethylammonium cyanoacetate (B8463686) are not extensively documented in publicly available literature, the behavior of analogous quaternary ammonium (B1175870) salts in phase-transfer catalysis (PTC) provides a strong framework for understanding its reaction intermediates. In a typical PTC reaction, such as a Knoevenagel condensation or nucleophilic substitution, the benzyltriethylammonium cation forms a lipophilic ion pair with the cyanoacetate anion, transporting it from an aqueous or solid phase into an organic phase where the reaction occurs.

Kinetic studies of similar PTC systems reveal that the reaction rate is often dependent on several factors, including the concentration of the catalyst, the degree of hydration of the anion, and the nature of the solvent. The formation of the active catalyst intermediate, the [Q⁺]⁻CNCH₂COO⁻ ion pair in the organic phase, is a critical step. The reactivity of the cyanoacetate anion is significantly enhanced in the organic phase because it is "naked," meaning it is less solvated and more available for reaction compared to its state in a protic aqueous solution.

Spectroscopic techniques such as NMR and IR spectroscopy are invaluable in studying these intermediates. For instance, ¹H NMR could be used to monitor the transfer of the cyanoacetate anion into the organic phase by observing the appearance and shift of its characteristic methylene (B1212753) protons.

Table 1: Illustrative Kinetic Data for a Phase-Transfer Catalyzed Reaction This table presents hypothetical kinetic data for a reaction catalyzed by a quaternary ammonium salt, illustrating the dependence of the reaction rate on catalyst concentration.

| Catalyst Concentration (mol%) | Initial Rate (mol L⁻¹ s⁻¹) |

|---|---|

| 1 | 0.5 x 10⁻⁴ |

| 2 | 1.0 x 10⁻⁴ |

| 5 | 2.5 x 10⁻⁴ |

Computational Chemistry Approaches (e.g., Density Functional Theory (DFT) for Transition State Analysis, Energetic Profiles)

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the reaction mechanisms involving benzyltriethylammonium cyanoacetate at an atomic level. DFT calculations can be employed to model the transition states of reactions where this compound is a key player, such as the Knoevenagel condensation. researchgate.net

In the context of a Knoevenagel condensation between an aldehyde and the cyanoacetate anion, DFT can elucidate the energetic profile of the entire reaction pathway. This includes the initial formation of the enolate from the cyanoacetate, the subsequent nucleophilic attack on the carbonyl carbon of the aldehyde to form an aldol-type intermediate, and the final dehydration step to yield the α,β-unsaturated product.

Transition state analysis using DFT can identify the geometry of the highest energy point along the reaction coordinate, providing crucial information about the bond-forming and bond-breaking processes. This allows for a comparison of different possible mechanistic pathways and an understanding of the factors that control the reaction's stereoselectivity. For instance, calculations can reveal the energy barriers for the formation of E and Z isomers, predicting the major product of the reaction.

Table 2: Hypothetical DFT-Calculated Energy Profile for a Knoevenagel Condensation Step This table provides a simplified, illustrative example of relative energies calculated by DFT for the key species in a Knoevenagel condensation.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Aldehyde + Cyanoacetate) | 0.0 |

| Transition State 1 (Enolate Formation) | +12.5 |

| Intermediate (Enolate) | +5.2 |

| Transition State 2 (C-C Bond Formation) | +20.8 |

| Aldol Intermediate | -8.3 |

| Transition State 3 (Dehydration) | +15.7 |

Exploration of Radical Pathways in Quaternary Ammonium Chemistry Relevant to this compound Transformations

Studies on benzylic-type quaternary ammonium compounds have shown that they can react with radicals like the hydroxyl radical (HO•). nih.govnih.gov This can lead to the formation of oxidizing and reducing radical intermediates. The stability of the benzyltriethylammonium cation against such radical degradation is influenced by the electronic properties of the aromatic ring. Electron-donating groups tend to promote radical degradation, whereas electron-withdrawing groups can enhance stability against radical attack. nih.gov

The formation of an α-ammonio radical through processes like photoredox catalysis is another potential radical pathway. digitellinc.com Such radical intermediates can undergo further reactions, leading to either desired or undesired products. While these pathways may not be the primary mechanism in typical applications of this compound, they represent an important area of consideration, especially when developing new synthetic methodologies under non-traditional reaction conditions.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Aldehyde |

| α,β-unsaturated ester |

Advanced Applications and Future Research Trajectories

Integration into Sustainable and Eco-Compatible Synthetic Protocols

The use of Benzyltriethylammonium cyanoacetate (B8463686) aligns well with the principles of green chemistry, primarily through its function in phase-transfer catalysis (PTC). PTC is an inherently sustainable technique that facilitates reactions between reactants located in separate, immiscible phases (e.g., solid-liquid or aqueous-organic). slideshare.net This methodology can reduce or eliminate the need for hazardous organic solvents, lower reaction temperatures, and often increase reaction rates and yields, thus minimizing energy consumption and waste generation. mdpi.comchemicalbook.com

A key application where Benzyltriethylammonium cyanoacetate serves as an eco-compatible reagent is the Knoevenagel condensation. This reaction is a cornerstone for carbon-carbon bond formation, typically involving an active methylene (B1212753) compound like cyanoacetate and an aldehyde or ketone. mdpi.com Traditional methods often require stoichiometric amounts of base catalysts and volatile organic solvents. By employing a PTC system, where the benzyltriethylammonium cation transports the cyanoacetate anion into a nonpolar organic phase to react, the process can be made significantly greener. chemicalbook.com Research has demonstrated that Knoevenagel condensations can be performed efficiently in water or even under solvent-free conditions, often with catalyst recycling, which is a major advantage for industrial applications. mdpi.comresearchgate.nettandfonline.com

The integration of this compound into such protocols offers several benefits:

Use of Greener Solvents: Facilitates reactions in environmentally benign solvents like water, reducing reliance on volatile organic compounds (VOCs). researchgate.net

Catalyst Recyclability: The quaternary ammonium (B1175870) salt can often be recovered from the aqueous phase and reused, improving the process's economic and environmental footprint. nih.gov

High Atom Economy: Condensation reactions catalyzed by this system typically have high atom economy, as the primary byproduct is often just water. mdpi.com

The use of phase-transfer catalysts like benzyltriethylammonium chloride (a close analog) is recognized for improving reaction conditions and yields, making processes that are difficult under normal conditions viable and more environmentally friendly. chemicalbook.com

Prospects in Asymmetric Catalysis and Enantioselective Synthesis Utilizing this compound

While this compound itself is achiral, its core structure provides a direct blueprint for advanced applications in asymmetric catalysis. The field of asymmetric phase-transfer catalysis utilizes chiral quaternary ammonium salts to direct the stereochemical outcome of a reaction, producing one enantiomer of a chiral product in excess. nih.govuni-giessen.de This is achieved by replacing the achiral cation (like benzyltriethylammonium) with a chiral one, which forms a diastereomeric ion pair with the prochiral nucleophile (e.g., a cyanoacetate-derived enolate). nih.gov This chiral ion pair then reacts with an electrophile, with the catalyst's structure sterically guiding the approach and favoring the formation of one enantiomer.

The prospects for enantioselective synthesis using systems analogous to this compound are significant, particularly in the α-alkylation of cyanoacetate derivatives to create chiral quaternary carbon centers. organic-chemistry.org Research has shown that chiral phase-transfer catalysts, often derived from Cinchona alkaloids, can catalyze such reactions with high yields and excellent enantioselectivities. nih.govresearchgate.netjku.at These catalysts guide the alkylation of α-cyanoacetates to produce α,α-disubstituted amino acid precursors and other highly functionalized chiral molecules. nih.govresearchgate.net

The table below summarizes findings from studies using chiral quaternary ammonium salts for enantioselective reactions involving cyanoacetate nucleophiles, illustrating the potential of this approach.

| Catalyst Type | Substrate | Reaction Type | Enantiomeric Excess (ee) / Ratio (er) | Reference |

| Chiral Cinchona Alkaloid-Derived PTC | α-Cyano Phenylacetate | Fluorination | Moderate | |

| Maruoka's Spirocyclic Ammonium Salt | Dioxolane-containing Cyanoacetates | α-Alkylation | up to e.r. = 97.5 : 2.5 | nih.govresearchgate.net |

| Chiral PTC | tert-Butyl α-cyanoacetate | Alkylation | High | organic-chemistry.org |

| Cinchona Alkaloid-Derived PTC | Hydantoins (related nucleophiles) | Michael Addition | up to e.r. = 86:14 | jku.at |

These studies underscore a clear future research trajectory: the design and synthesis of novel chiral versions of benzyltriethylammonium salts for use in asymmetric reactions with the cyanoacetate anion.

Comparative Studies with Analogous Cyanoacetate Sources and Quaternary Ammonium Catalysts

The effectiveness of this compound as a reagent system is best understood by comparing its components to analogous alternatives. The choice of the quaternary ammonium catalyst and the source of the cyanoacetate anion both critically influence reaction outcomes.

Comparison of Quaternary Ammonium Catalysts: The structure of the quaternary ammonium cation dictates its efficacy as a phase-transfer catalyst. Key factors include its lipophilicity (solubility in the organic phase), steric hindrance, and stability. slideshare.netnih.gov Benzyltriethylammonium (BTEA) is often compared with other common catalysts like tetrabutylammonium (B224687) (TBA) and chiral catalysts.

| Catalyst | Structure | Key Features | Typical Applications | Reference |

| Benzyltriethylammonium (BTEA) | [C₆H₅CH₂(NEt₃)]⁺ | Good balance of lipophilicity and water solubility. The benzyl (B1604629) group can offer unique steric and electronic properties. | General-purpose PTC for substitutions and condensations. chemicalbook.com | chemicalbook.comsigmaaldrich.com |

| Tetrabutylammonium (TBA) | [N(C₄H₉)₄]⁺ | Highly lipophilic, very soluble in organic solvents. Forms "naked" anions with high reactivity. | Widely used in a variety of PTC reactions, often providing high reactivity. | slideshare.net |

| Tricaprylmethylammonium (Aliquat 336) | [(C₈H₁₇)₃NMe]⁺ | Very high lipophilicity, effective for transferring anions from aqueous to nonpolar organic phases. | Industrial applications, extractions, and reactions requiring high organic solubility. | acs.org |

| Chiral Cinchona-derived Catalysts | Complex, rigid structures with defined stereochemistry. | Induce enantioselectivity by forming chiral ion pairs. | Asymmetric alkylations, Michael additions, epoxidations. uni-giessen.denih.gov | nih.govuni-giessen.de |

Comparison of Cyanoacetate Sources: The reactivity of the cyanoacetate anion is heavily dependent on its counter-ion and solvation state. Using this compound provides a "pre-packaged" lipophilic ion pair, which can offer advantages over traditional methods.

| Cyanoacetate Source | Description | Advantages | Disadvantages | Reference |

| Inorganic Salt (e.g., KCN, NaCN) | Used directly, often in a solid-liquid system. | Low cost, readily available. | Low solubility in organic solvents, often requires high temperatures or harsh conditions. | acs.org |

| Inorganic Salt + PTC | An inorganic salt used with a separate phase-transfer catalyst (e.g., BTEAC). | Greatly enhanced reactivity in organic phase, milder conditions, versatile. | Requires an additional catalytic component. | chemicalbook.com |

| Ionic Liquid (e.g., this compound) | The cyanoacetate is the anion of a room-temperature ionic liquid. | Acts as both solvent and reagent, high concentration of "naked" nucleophile, potentially recyclable. researchgate.netelectrochem.org | Higher initial cost, potential viscosity issues. | researchgate.netsavannahstate.edu |

Using this compound directly can be seen as an optimized version of the inorganic salt + PTC system, where the nucleophile and its transport vehicle are combined in a single, highly effective package.

Emerging Research Areas and Potential Novel Synthetic Applications

Future research involving this compound is poised to expand into several cutting-edge areas of synthetic chemistry, leveraging the unique reactivity of its components.

One of the most promising frontiers is its application in Multicomponent Reactions (MCRs) . MCRs are convergent chemical reactions where three or more starting materials react to form a single product in one pot, incorporating most or all of the atoms of the reactants. nih.gov Cyanoacetic acid and its derivatives are exceptionally valuable building blocks in MCRs for the synthesis of complex, biologically active heterocyclic compounds like pyridines, pyrimidines, and quinolines. researchgate.netnih.govacs.org The use of this compound as a highly soluble and reactive source of the cyanoacetate nucleophile could streamline the development of novel MCRs, particularly under mild, green conditions. nih.gov

Another emerging area is the exploration of novel applications for quaternary ammonium salts themselves. While primarily known as catalysts, these salts are being investigated for other functions. For instance, benzyltriethylammonium chloride has shown promise as an antifungal agent for wood preservation, indicating potential biocidal applications. scientific.netresearchgate.net This suggests that this compound could be explored for dual-function roles, perhaps in the synthesis of agrochemicals or materials where both its reactive and physical properties are utilized.

Finally, the development of task-specific ionic liquids , where the cation or anion is designed for a particular purpose, is a major trend. researchgate.netnih.gov this compound fits this description perfectly, being tailored for delivering the cyanoacetate nucleophile. Future research could involve modifying the cation (e.g., adding fluorous tags for easier separation or polymerizable groups for immobilization) or exchanging the cyanoacetate anion for other synthetically useful nucleophiles to create a library of versatile phase-transfer reagents. biomedres.us

Q & A

Q. What are the recommended safety protocols for handling Benzyltriethylammonium cyanoacetate in laboratory settings?

- Methodological Answer : Handling requires strict adherence to safety measures due to acute oral toxicity (H301 classification). Use personal protective equipment (PPE), including chemical-resistant gloves (JIS T 8116), protective eyewear, and long-sleeved clothing. Ensure adequate ventilation or local exhaust systems to minimize inhalation risks. In case of spills, absorb with inert materials like dry sand and avoid environmental contamination. Emergency protocols include immediate medical consultation if ingested or inhaled .

Q. How is this compound synthesized, and what purification methods ensure high yield and purity?

- Methodological Answer : While direct synthesis details are sparse, analogous quaternary ammonium salts (e.g., benzyltriethylammonium chloride) are synthesized via alkylation of tertiary amines. Purification involves recrystallization from solvents like ethanol or acetone, followed by vacuum drying. Purity is validated using melting point analysis (e.g., 190–192°C for benzyltriethylammonium chloride) and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm structural integrity .

Q. What analytical techniques are employed to confirm the structural integrity and purity of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify molecular structure by matching peak assignments with expected chemical shifts.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- Chromatography : UPLC-MS or GC-MS detects impurities, with internal standards (e.g., benzyltriethylammonium chloride) used for quantification .

Advanced Research Questions

Q. How does this compound function as a phase-transfer catalyst (PTC) in nucleophilic substitution reactions, and how can reaction conditions be optimized?

- Methodological Answer : As a PTC, it facilitates ion exchange between aqueous and organic phases, enhancing reactivity of nucleophiles like cyanide. Optimization involves:

- Solvent Selection : Use polar aprotic solvents (e.g., dichloromethane) to stabilize ion pairs.

- Stoichiometry : Maintain a 1:1–1:2 molar ratio of catalyst to substrate to balance efficiency and cost.

- Temperature Control : Reactions often proceed at 40–60°C to accelerate kinetics without degrading the catalyst .

Q. What are the implications of using this compound in the synthesis of luminescent materials for photovoltaic applications?

- Methodological Answer : Cyanoacetate derivatives (e.g., hexyl cyanoacetate) are electron-deficient moieties in donor-acceptor systems for luminescent downshifting. When incorporated into tetraphenylethylene (TPE) frameworks, they enhance charge transfer and quantum yield. Researchers optimize photophysical properties via substituent tuning (e.g., nitro, cyano groups) and π-bridge modifications, monitored via UV-Vis and fluorescence spectroscopy .

Q. How do researchers resolve contradictions in kinetic data when using this compound in quenching solutions for enzyme assays?

- Methodological Answer : Contradictions arise from variable quenching efficiency due to pH or ionic strength. To standardize results:

- Internal Standards : Include a known concentration of a stable analog (e.g., benzyltriethylammonium chloride) for normalization.

- Time-Resolved Sampling : Collect aliquots at precise intervals to track reaction progress.

- Centrifugation : Remove precipitated proteins post-quenching to avoid interference in UPLC-MS analysis .

Q. What ecotoxicological effects are associated with this compound, and how are hormetic responses assessed in microbial models?

- Methodological Answer : Quaternary ammonium compounds (QACs) like benzyltriethylammonium chloride exhibit hormesis in Vibrio qinghaiensis Q67, showing low-dose stimulation and high-dose inhibition. Toxicity assays use fixed-ratio mixtures (e.g., EE-EC50) and long-term microplate analysis (L-MTA) to quantify EC₅₀ values. Dose-response curves are modeled to identify thresholds for adverse effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.